molecular formula C15H11F3N2O3 B5736053 2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5736053
M. Wt: 324.25 g/mol
InChI Key: FBCXJERUPCAFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is commonly referred to as NITD-008 and is a member of the nitrophenylacetamide family of compounds. The purpose of

Mechanism of Action

NITD-008 exerts its antiviral activity by selectively inhibiting the viral RdRp enzyme, which is essential for viral replication. The compound binds to the active site of the enzyme, preventing it from synthesizing viral RNA. This results in the inhibition of viral replication and ultimately leads to the suppression of viral infection.
Biochemical and Physiological Effects:
NITD-008 has been shown to have minimal toxicity and is well-tolerated in animal studies. It has also been found to be highly selective for the viral RdRp enzyme, with little to no effect on host cell enzymes. This makes it an attractive candidate for further development as an antiviral drug.

Advantages and Limitations for Lab Experiments

One of the major advantages of NITD-008 is its potent antiviral activity against a wide range of viruses. It also has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of NITD-008 is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Future Directions

There are several future directions for NITD-008 research. One potential application is the development of NITD-008 derivatives with improved antiviral activity and selectivity. Additionally, further studies are needed to determine the efficacy and safety of NITD-008 in humans. Finally, NITD-008 could also be explored as a potential treatment for other viral diseases, such as influenza and hepatitis C.
Conclusion:
In conclusion, NITD-008 is a promising compound with potent antiviral activity against a wide range of viruses. Its selectivity and low toxicity make it an attractive candidate for further development as an antiviral drug. Further research is needed to fully understand the potential of NITD-008 in the treatment of viral diseases.

Synthesis Methods

NITD-008 is synthesized by a multistep process that involves the reaction of 2-nitroaniline with 4-trifluoromethylbenzoyl chloride in the presence of a base. The resulting intermediate is then treated with acetic anhydride to form the final product, NITD-008. The synthesis method is relatively straightforward and can be easily scaled up for larger quantities.

Scientific Research Applications

NITD-008 has shown promising results in various scientific research applications, particularly in the field of antiviral drug discovery. It has been shown to have potent antiviral activity against a wide range of viruses, including dengue virus, West Nile virus, and Zika virus. Additionally, NITD-008 has been found to inhibit viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp) enzyme.

Properties

IUPAC Name

2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c16-15(17,18)11-5-7-12(8-6-11)19-14(21)9-10-3-1-2-4-13(10)20(22)23/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCXJERUPCAFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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